molecular formula C22H19N3OS B2793713 1-methyl-3-phenyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-5-carboxamide CAS No. 1796947-28-8

1-methyl-3-phenyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2793713
CAS No.: 1796947-28-8
M. Wt: 373.47
InChI Key: BMPWPYOFHXTQEG-UHFFFAOYSA-N
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Description

1-methyl-3-phenyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-5-carboxamide is a chemical compound featuring a pyrazole carboxamide core, a scaffold recognized for its diverse biological potential in scientific research. Compounds with this core structure have demonstrated significant research value in various fields. For instance, structurally similar pyrazole carboxamides have been identified as bifunctional antidiabetic agents, stimulating both insulin secretion and glucose uptake . Other analogues have been developed as potent fungicides, with studies showing they inhibit fungal respiration by targeting mitochondrial complexes II and IV . Furthermore, pyrazole-4-carboxamide derivatives have shown promise in research for their ability to reduce bacterial biofilm formation, which is a key factor in persistent infections . The specific substitution pattern on this particular compound, including the phenyl and benzyl-thiophene groups, suggests potential for unique interactions with biological targets. This compound is provided for research purposes to investigate its potential mechanisms and applications in these or other areas. It is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-methyl-5-phenyl-N-[(2-thiophen-3-ylphenyl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-25-21(13-20(24-25)16-7-3-2-4-8-16)22(26)23-14-17-9-5-6-10-19(17)18-11-12-27-15-18/h2-13,15H,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPWPYOFHXTQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-phenyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a phenyl group, often using a Friedel-Crafts alkylation reaction.

    Attachment of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction.

    Incorporation of the thiophene ring: This step involves the coupling of the thiophene ring to the benzyl group, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-phenyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: As a lead compound for the development of new drugs.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-methyl-3-phenyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-5-carboxamide would depend on its specific biological activity. Generally, such compounds can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Structural Comparisons

Pyrazole carboxamides exhibit diverse bioactivities depending on substituent patterns. Key structural analogs and their differentiating features are summarized below:

Compound Name / ID Substituents (R1, R2, R3) Molecular Weight Key Structural Features Reference
Target Compound R1: Methyl, R2: Phenyl, R3: 2-(Thiophen-3-yl)benzyl ~377.4 (calc.) Thiophene-benzyl hybrid; no halogens
Tolfenpyrad (ISO name) R1: Methyl, R2: 4-Chloro-3-ethyl, R3: 4-(p-Tolyloxy)benzyl 383.9 Chloro, ethyl, and p-tolyloxy groups; insecticide
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide R3: Benzothiazol-2-yl ~380.4 (calc.) Benzothiazole group; enhanced π-π interactions
1-Methyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-5-carboxamide R3: 1H-1,2,4-triazol-3-yl 296.3 Triazole substituent; potential H-bond acceptor
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide R1: Methyl, R2: 3-Chlorophenyl, R3: Methoxy ~265.7 (calc.) Chlorophenyl and methoxy groups; polar substituent

Key Observations :

  • Thiophene vs. Benzothiazole/Triazole: The target compound’s thiophene-benzyl group offers moderate lipophilicity, whereas benzothiazole () enhances aromatic stacking.
  • Halogenation : Tolfenpyrad () contains chloro and ethyl groups, which are absent in the target compound. Halogens often enhance pesticidal activity by increasing electrophilicity and binding to cytochrome P450 enzymes .

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